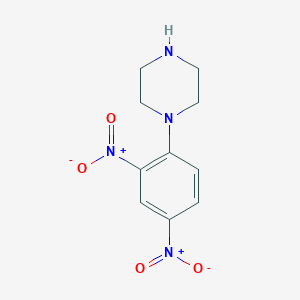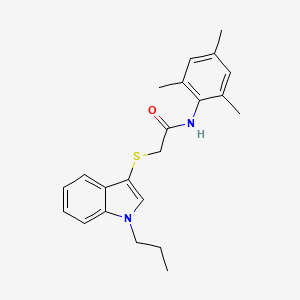
N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Synthesis Analysis
Indole derivatives can be synthesized through various methods. For example, one study reported the synthesis of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature .Chemical Reactions Analysis
Indole derivatives have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Physical And Chemical Properties Analysis
Indole derivatives are typically crystalline and colorless in nature with specific odors . The specific physical and chemical properties can vary depending on the specific derivative.Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural similarity suggests that “N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide” could potentially be explored for its antiviral capabilities, possibly offering a new avenue for the treatment of viral infections.
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules with anti-inflammatory effects. By binding with high affinity to multiple receptors, indole derivatives can modulate inflammatory pathways, which could make our compound of interest valuable in the development of new anti-inflammatory therapies .
Anticancer Applications
Indole derivatives are known to possess anticancer activities. They can interfere with various cellular processes that are pivotal in cancer development and progression. Research into the anticancer potential of “N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide” could lead to the discovery of novel therapeutic agents for cancer treatment .
Antimicrobial Effects
Studies have shown that indole derivatives can be effective against a range of bacterial strains. The antimicrobial activity is often assessed through in vitro studies, and the results can guide the development of new antibiotics or antifungal agents, addressing the growing concern of drug-resistant pathogens .
Antidiabetic Potential
Indole-based compounds have been explored for their antidiabetic effects. They may play a role in regulating glucose metabolism or insulin sensitivity. Investigating the antidiabetic potential of “N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide” could contribute to the management of diabetes .
Antimalarial Activity
The fight against malaria could benefit from the discovery of new therapeutic compounds. Indole derivatives have shown promise in this area, and further research into the antimalarial activity of our compound could lead to the development of more effective treatments .
Anticholinesterase Activity
Indole derivatives can act as inhibitors of cholinesterases, enzymes that break down neurotransmitters. This property is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are used to improve cognitive function .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth. The structural similarity of “N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide” to this hormone suggests potential applications in agriculture, such as influencing plant growth patterns or stress responses .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . The compound’s interaction with its targets often results in changes that contribute to its biological activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity being exhibited.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, and other activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-propylindol-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS/c1-5-10-24-13-20(18-8-6-7-9-19(18)24)26-14-21(25)23-22-16(3)11-15(2)12-17(22)4/h6-9,11-13H,5,10,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPIQJKOGJSPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

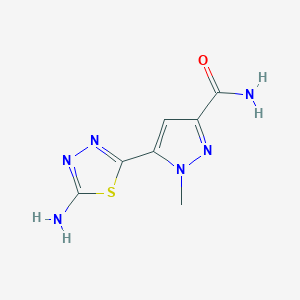
![Ethyl 6-benzyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2877978.png)
![8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B2877979.png)
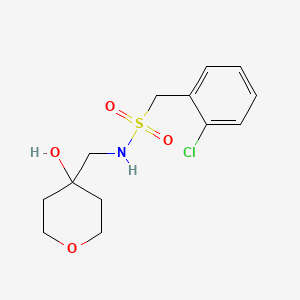
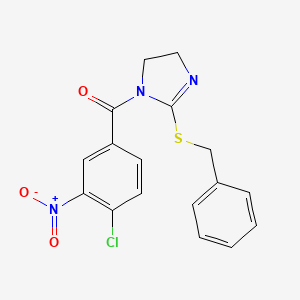
![4-[4-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]phenoxy]pyridine-2-carboxylic acid](/img/structure/B2877984.png)
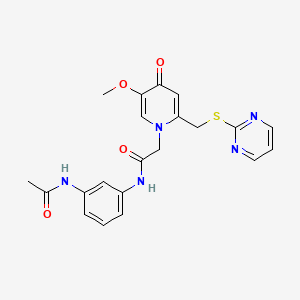
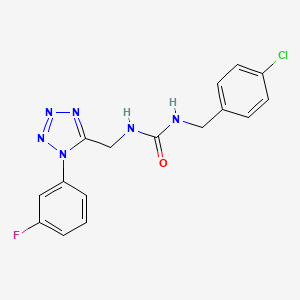
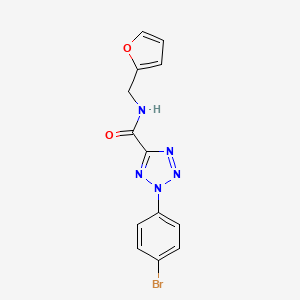
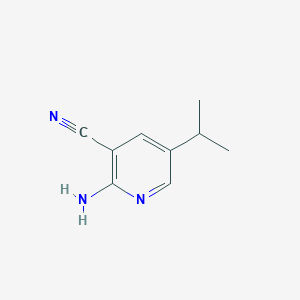
![3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2877994.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2877996.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2877997.png)
